Minnelide sodium
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Overview
Description
Minnelide sodium is a water-soluble prodrug of triptolide, a diterpenoid triepoxide compound derived from the herb Tripterygium wilfordii. Triptolide has been recognized for its impressive anti-inflammatory, anti-angiogenic, immunosuppressive, and antitumor properties . its clinical application is limited due to its toxicity and poor water solubility. This compound was developed to overcome these limitations and has shown promising results in preclinical and clinical studies, particularly in the treatment of pancreatic cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: Minnelide sodium is synthesized from triptolide through a series of chemical reactionsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods: The industrial production of this compound involves scaling up the synthetic route used in the laboratory. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process also involves rigorous quality control measures to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions: Minnelide sodium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and pH .
Major Products Formed:
Scientific Research Applications
Minnelide sodium has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is used in biological studies to investigate its effects on cellular processes and pathways.
Industry: this compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
Minnelide sodium exerts its effects through multiple mechanisms. It induces apoptosis (programmed cell death) in cancer cells by activating caspase-dependent and caspase-independent pathways. It also inhibits the activity of the TFIIH general transcription factor complex, modulating the transcriptional landscape of both the stroma and cancer cell compartments . Additionally, this compound down-regulates key transcription factors such as c-MYC, which plays a crucial role in cancer cell growth and survival .
Comparison with Similar Compounds
Triptolide: The parent compound of Minnelide sodium, known for its anti-inflammatory and antitumor properties.
(5R)-5-hydroxytriptolide (LLDT-8): A low-toxicity immunosuppressant currently in phase I clinical trials.
Sodium hyaluronate-coated triptolide: A nanoformulation that improves absorption and reduces systemic toxicity.
Uniqueness of this compound: this compound stands out due to its water solubility and reduced toxicity compared to triptolide. Its ability to induce apoptosis and inhibit key transcription factors makes it a potent anticancer agent with significant potential for clinical applications .
Properties
Molecular Formula |
C21H25Na2O10P |
---|---|
Molecular Weight |
514.4 g/mol |
IUPAC Name |
disodium;[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl]oxymethyl phosphate |
InChI |
InChI=1S/C21H27O10P.2Na/c1-9(2)19-14(30-19)15-21(31-15)18(3)5-4-10-11(7-26-16(10)22)12(18)6-13-20(21,29-13)17(19)27-8-28-32(23,24)25;;/h9,12-15,17H,4-8H2,1-3H3,(H2,23,24,25);;/q;2*+1/p-2/t12-,13-,14-,15-,17+,18-,19-,20+,21+;;/m0../s1 |
InChI Key |
ZHBJMVNZRZUQEP-KIKMAQITSA-L |
Isomeric SMILES |
CC(C)[C@@]12[C@@H](O1)[C@H]3[C@@]4(O3)[C@]5(CCC6=C([C@@H]5C[C@H]7[C@]4([C@@H]2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] |
Canonical SMILES |
CC(C)C12C(O1)C3C4(O3)C5(CCC6=C(C5CC7C4(C2OCOP(=O)([O-])[O-])O7)COC6=O)C.[Na+].[Na+] |
Origin of Product |
United States |
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